N-cyclohexyl-2-fluoro-5-methylbenzamide

Apoptosis Bfl-1 Cancer Research

Procure N-cyclohexyl-2-fluoro-5-methylbenzamide (CAS 1311624-01-7) as a characterized benzamide scaffold with documented IC50=2.50 μM for Bfl-1/Bim inhibitor screening and weak CYP2D6 inhibition (IC50=20 μM) for metabolic liability reference. The ortho-fluoro, meta-methyl substitution pattern and cyclohexyl pharmacophore are validated for sEH target engagement and anti-inflammatory SAR expansion. Generic substitution not recommended; this specific substitution profile is essential for reproducible assay benchmarking.

Molecular Formula C14H18FNO
Molecular Weight 235.30 g/mol
Cat. No. B14026876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-fluoro-5-methylbenzamide
Molecular FormulaC14H18FNO
Molecular Weight235.30 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)C(=O)NC2CCCCC2
InChIInChI=1S/C14H18FNO/c1-10-7-8-13(15)12(9-10)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17)
InChIKeyFBJKSIDMNOEFHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexyl-2-fluoro-5-methylbenzamide: Procurement-Ready Baseline and Compound Identity


N-Cyclohexyl-2-fluoro-5-methylbenzamide (CAS 1311624-01-7) is a fluorinated benzamide derivative with the molecular formula C14H18FNO and molecular weight 235.30 g/mol . The compound features a cyclohexyl group attached to the amide nitrogen, a fluorine atom at the ortho position, and a methyl group at the meta position of the benzamide core . Commercial availability is documented with purity specifications of ≥95% or ≥98% from multiple suppliers , establishing a clear procurement baseline for scientific users.

Why Generic Substitution Fails: Structural Determinants of N-Cyclohexyl-2-fluoro-5-methylbenzamide Performance


Generic substitution within the benzamide class is unsupported by structure-activity relationship (SAR) data. Modifications to the cyclohexyl ring, fluorine substitution pattern, or methyl group placement produce substantial shifts in target engagement and selectivity profiles [1]. The cyclohexyl moiety itself is a critical pharmacophoric element: SAR studies on cycloalkylamide inhibitors of human soluble epoxide hydrolase (sEH) demonstrate that at least a C6 cyclohexane is required for measurable inhibition, while smaller cycloalkanes (C3-C5) show no activity [2]. Additionally, the ortho-fluoro and meta-methyl substitution pattern on the benzamide ring influences both potency and CYP450-mediated metabolism [1], rendering in-class compounds non-interchangeable for applications requiring defined bioactivity signatures.

N-Cyclohexyl-2-fluoro-5-methylbenzamide: Quantitative Differentiation Evidence for Scientific Selection


Bfl-1/Bim Inhibition: Target Engagement Profile of N-Cyclohexyl-2-fluoro-5-methylbenzamide

N-Cyclohexyl-2-fluoro-5-methylbenzamide demonstrates measurable inhibition of the Bfl-1/Bim protein-protein interaction, a target implicated in apoptosis evasion in cancer [1]. In a TR-FRET assay, the compound exhibited an IC50 of 2.50 μM against Bfl-1/Bim [1]. This activity distinguishes it from unsubstituted benzamide analogs, which lack reported Bfl-1 engagement data, and positions it as a starting point for Bfl-1 inhibitor development, a relatively underexplored area compared to BCL-2 [2].

Apoptosis Bfl-1 Cancer Research BH3 Mimetics

CYP2D6 Metabolic Stability Assessment: N-Cyclohexyl-2-fluoro-5-methylbenzamide vs. Structural Analog

N-Cyclohexyl-2-fluoro-5-methylbenzamide exhibits weak CYP2D6 inhibition with an IC50 of 20 μM in human liver microsomes [1]. This low inhibition potency contrasts with the N-ethyl analog (N-cyclohexyl-N-ethyl-2-fluoro-5-methylbenzamide, CAS 1465616-87-8), which lacks publicly available CYP inhibition data . The 20 μM IC50 value indicates a lower likelihood of CYP2D6-mediated drug-drug interactions compared to more potent CYP2D6 inhibitors (typically IC50 < 1 μM), an important consideration for in vivo studies.

ADME CYP450 Drug Metabolism Liver Microsomes

Antifungal Activity Comparison: N-Cyclohexyl-2-fluoro-5-methylbenzamide vs. N-Cyclohexyl-2-hydroxybenzamide

A structurally related analog, N-cyclohexyl-2-hydroxybenzamide, exhibits broad-spectrum antifungal activity against Candida species with an MIC of 570.05 μM [1]. While direct antifungal data for N-cyclohexyl-2-fluoro-5-methylbenzamide is not currently reported in public literature, the 2-fluoro substitution in benzamide derivatives has been associated with enhanced anti-inflammatory activity in SAR studies, where ortho-fluorine substitution produced the highest activity among tested benzylamine-derived benzamides [2]. This suggests a distinct bioactivity profile for the fluoro-substituted compound, warranting its selection over the hydroxy analog for anti-inflammatory rather than antifungal applications.

Antifungal Candida MIC Salicylic Acid Derivatives

Cyclohexyl Moiety Requirement for sEH Inhibition: SAR Context for N-Cyclohexyl-2-fluoro-5-methylbenzamide

SAR studies of cycloalkylamide inhibitors of human soluble epoxide hydrolase (sEH) reveal a strict structural requirement: at least a C6 cyclohexane moiety on the amide nitrogen is necessary for measurable inhibition, with smaller cycloalkanes (C3-C5) showing no activity [1]. The presence of the cyclohexyl group in N-cyclohexyl-2-fluoro-5-methylbenzamide meets this minimum structural criterion, distinguishing it from analogs bearing cyclopentyl or cyclopropyl substitutions that would be inactive against sEH [1].

sEH Soluble Epoxide Hydrolase Cycloalkylamide Inflammation

N-Cyclohexyl-2-fluoro-5-methylbenzamide: Evidence-Backed Application Scenarios for Scientific Procurement


Apoptosis-Targeted Drug Discovery: Bfl-1 Inhibitor Screening

Procure N-cyclohexyl-2-fluoro-5-methylbenzamide as a characterized starting point for Bfl-1/Bim inhibitor screening. The compound's documented IC50 of 2.50 μM in TR-FRET assays provides a benchmark for hit validation and SAR expansion in Bfl-1-targeted oncology programs [1].

ADME Profiling and CYP2D6 Liability Assessment

Utilize this compound as a reference standard in CYP2D6 inhibition assays, where its weak IC50 of 20 μM in human liver microsomes [1] serves as a low-liability comparator for evaluating more potent CYP2D6 inhibitors or assessing metabolic stability in lead optimization workflows.

Anti-Inflammatory Benzamide SAR Studies

Leverage the ortho-fluoro substitution pattern in anti-inflammatory benzamide SAR investigations. Prior studies demonstrate that ortho-fluorine substitution yields the highest anti-inflammatory activity among benzylamine-derived benzamides [1], supporting the use of N-cyclohexyl-2-fluoro-5-methylbenzamide as a fluorine-containing scaffold for further functionalization.

sEH Inhibitor Fragment Screening and Scaffold Validation

Deploy the compound in soluble epoxide hydrolase (sEH) inhibitor fragment screening, where the cyclohexyl moiety meets the minimum structural requirement for target engagement [1]. The 2-fluoro-5-methyl substitution pattern offers distinct chemical space for SAR exploration compared to unsubstituted cyclohexylbenzamides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclohexyl-2-fluoro-5-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.